1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Its IUPAC name is 2-methyl-5-(3-methylpiperidin-3-yl)-1H-pyrazol-3-one, and it has a molecular formula of C10H19Cl2N3O, with a molecular weight of 268.18 grams per mole. This compound is characterized by the presence of a pyrazole ring and a piperidine moiety, which contribute to its unique chemical properties and potential applications in scientific research and pharmaceuticals.
The synthesis of 1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride typically involves multi-step reactions. A common synthetic route includes the reaction of 3-methylpiperidine with pyrazole derivatives under controlled conditions. This process often requires suitable solvents and catalysts to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
In industrial settings, large-scale synthesis is performed using automated reactors, ensuring consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization or chromatography. The synthesis may also involve various reagents, including oxidizing agents and nucleophiles, depending on the specific reaction pathways employed.
The molecular structure of 1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride features a pyrazole ring substituted at one position by a methyl group and at another by a 3-methylpiperidine group. This structural configuration imparts distinct chemical characteristics to the compound.
Key data for this compound includes:
1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride can participate in various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
The reactions are typically conducted under controlled conditions to ensure desired outcomes. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific products formed depend on the reaction conditions and reagents used.
The mechanism of action for 1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride involves its interaction with specific molecular targets within biological systems. The compound binds to these targets, modulating their activity and triggering biochemical pathways that can lead to various physiological effects. The exact pathways and targets involved depend on the context of use, including potential therapeutic applications in pharmacology.
1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride typically appears as a crystalline solid. Its melting point and solubility characteristics are crucial for its handling and application in laboratory settings.
The compound exhibits stability under standard laboratory conditions but may undergo degradation or reaction under extreme conditions or in the presence of strong acids or bases. Its reactivity profile makes it suitable for various synthetic applications in organic chemistry.
1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride has several scientific applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with biomolecules.
Medicine: Ongoing research explores its role as a pharmacological agent with potential therapeutic applications.
Industry: It is utilized in developing new materials and chemical processes, highlighting its versatility in both academic research and industrial applications.
The synthesis of 1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride (CAS 2108457-59-4) typically employs a convergent strategy with distinct heterocyclic construction phases. The pyrazole core is assembled via Knorr-type condensation between hydrazine derivatives and β-dicarbonyl equivalents, followed by N-methylation. A critical advancement involves regioselective functionalization at the pyrazole C3 position using protected 3-methylpiperidine-3-carboxylic acid derivatives. Recent patents describe palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 5-hydroxy-1-methylpyrazole boronic esters and halogenated piperidine intermediates as a key bond-forming step [5] [10]. Alternative routes employ nucleophilic substitution reactions between activated pyrazole systems and tertiary piperidine alcohols under Mitsunobu conditions, though this approach risks racemization at the chiral piperidine center [4]. Final dihydrochloride salt formation is achieved through HCl-mediated deprotection of amine-protecting groups (e.g., tert-butoxycarbonyl) in anhydrous solvents like 1,4-dioxane or ethyl acetate [4].
Table 1: Key Intermediates in Synthesis Pathways
Intermediate | Function | Synthetic Challenge |
---|---|---|
3-(Halogenomethyl)-3-methylpiperidine | Piperidine coupling partner | Stereoselective quaternary center formation |
5-Hydroxy-1-methylpyrazole-3-boronate | Pyrazole coupling component | Boronate stability under reaction conditions |
N-Boc-protected piperidine-pyrazole | Amine-protected precursor | Deprotection without pyrazole decomposition |
Scale-up production faces challenges including exothermic reactions during piperidine functionalization and poor solubility of the free base form. Continuous flow chemistry has demonstrated advantages for initial pyrazole formation, where precise temperature control (60-80°C) improves regioselectivity by >20% compared to batch processing [3]. For the final salt formation, anti-solvent crystallization using tert-butyl methyl ether/isopropanol mixtures achieves particle size distribution suitable for pharmaceutical formulation (D90 < 50µm). Process analytical technology (PAT) tools monitor critical impurities like the regioisomeric 1-methyl-5-(3-methylpiperidin-3-yl)-1H-pyrazol-3-ol during continuous processing, maintaining levels below 0.15% [3] [8]. Throughput exceeds 80 kg/batch in current GMP facilities with overall yields of 62-68% from commodity starting materials.
Solvent polarity dramatically impacts reaction kinetics in both cyclization and coupling steps. Polar aprotic solvents (DMF, NMP) favor SNAr reactions between pyrazole and piperidine components but promote degradation above 100°C. Catalyst screening reveals Pd(dppf)Cl₂ as optimal for Suzuki couplings, providing 85-92% conversion at 0.5 mol% loading in ethanol/water (4:1) at 60°C [5]. For N-alkylation, phase-transfer catalysis (tetrabutylammonium bromide) in biphasic toluene/water systems reduces by-product formation from over-alkylation by 40% versus DMF-based methods [3]. Recent optimization demonstrates that replacing dichloromethane with cyclopentyl methyl ether in Boc deprotection improves EHS profile while maintaining >99% conversion.
Table 2: Solvent/Catalyst Systems for Yield Optimization
Reaction Step | Optimal Solvent | Catalyst/Ligand | Temperature | Reported Yield |
---|---|---|---|---|
Pyrazole-piperidine coupling | Ethanol/water (4:1) | Pd(dppf)Cl₂ (0.5 mol%) | 60°C | 92% |
N-Methylation | Toluene/H₂O | Bu₄NBr (5 mol%) | 80°C | 88% |
Boc deprotection | Cyclopentyl methyl ether | HCl (gas) | 25°C | Quantitative |
Salt crystallization | IPA/MTBE (1:3) | N/A | 0-5°C | 95% recovery |
Chromatographic purification is avoided in final steps due to the compound's polar character. Instead, crystallization from isopropanol/water (1:5 v/v) provides chemical purity >99.5% by HPLC. Critical impurities include:
Advanced purification employs pH-controlled extraction (pH 9.5-10.5) of the free base into n-butanol, reducing residual palladium to <5 ppm. Lyophilization from tert-butanol/water produces a stable crystalline hydrate suitable for long-term storage. QC methodologies utilize reversed-phase HPLC (AQ-C18 column) with charged aerosol detection for accurate quantification of non-chromophoric impurities [4] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3